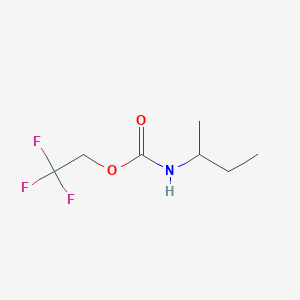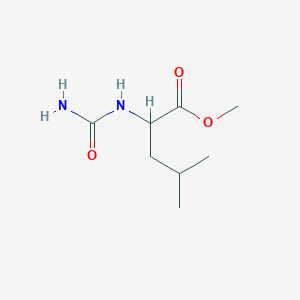
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(butan-2-yl)carbamate, also known as 2,2,2-TFC, is an organic compound that is widely used in the synthesis of various compounds. It is a colorless, volatile liquid with a sweet smell. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In addition, it is used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals.
Mécanisme D'action
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate acts as a catalyst in the synthesis of various compounds. It is a Lewis acid, which means that it can donate an electron pair to an electron-deficient species, such as a carbonyl group. This allows the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or other organisms. It is not metabolized by the body and is quickly excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate has several advantages for use in laboratory experiments. It is a volatile liquid, meaning that it can be easily evaporated and stored for long periods of time. It is also relatively inexpensive and can be easily obtained from most chemical suppliers. However, it has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of byproducts. In addition, it is flammable and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 2,2,2-trifluoroethyl N-(butan-2-yl)carbamate. One possibility is to explore its use in the synthesis of more complex compounds, such as peptides and proteins. Another possibility is to investigate its potential use in the synthesis of other pharmaceuticals, such as anticancer drugs. Additionally, further research could be conducted to explore its potential applications in materials science and nanotechnology. Finally, further research could be conducted to investigate its potential toxicity and environmental impacts.
Méthodes De Synthèse
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate can be synthesized by the reaction of trifluoroacetic acid with butan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the trifluoroacetic acid reacts with the butan-2-ol to form a trifluoroacetate ester. In the second step, the trifluoroacetate ester reacts with the base catalyst to form this compound.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(butan-2-yl)carbamate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of various other compounds, such as dyes, catalysts, and surfactants.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-butan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-3-5(2)11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXUOWSNIENSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239326 | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221725-57-0 | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(1-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)


![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)





